molecular formula C6H11BrO B12551562 1-Bromo-2,3-dimethylbut-3-en-2-ol CAS No. 143643-71-4

1-Bromo-2,3-dimethylbut-3-en-2-ol

Cat. No.: B12551562
CAS No.: 143643-71-4
M. Wt: 179.05 g/mol
InChI Key: IZXSKQGUVPSTIG-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethylbut-3-en-2-ol is an organic compound with the molecular formula C6H11BrO. It is a brominated alcohol with a double bond in its structure, making it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3-dimethylbut-3-en-2-ol can be synthesized through the bromination of 2,3-dimethylbut-3-en-2-ol. This reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-dimethylbut-3-en-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The double bond can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: 2,3-dimethylbut-3-en-2-ol derivatives with different substituents replacing the bromine atom.

    Oxidation: 2,3-dimethylbut-3-en-2-one or 2,3-dimethylbut-3-en-2-al.

    Reduction: 2,3-dimethylbutan-2-ol.

Scientific Research Applications

1-Bromo-2,3-dimethylbut-3-en-2-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2,3-dimethylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. The double bond in the structure allows for addition reactions, making it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,3-dimethylbut-2-ene: Similar structure but lacks the alcohol group.

    2,3-Dimethylbut-3-en-2-ol: Similar structure but lacks the bromine atom.

    2-Bromo-3-methylbut-2-ene: Similar structure but with different positioning of the bromine atom.

Uniqueness

1-Bromo-2,3-dimethylbut-3-en-2-ol is unique due to the presence of both a bromine atom and an alcohol group in its structure, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

143643-71-4

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

1-bromo-2,3-dimethylbut-3-en-2-ol

InChI

InChI=1S/C6H11BrO/c1-5(2)6(3,8)4-7/h8H,1,4H2,2-3H3

InChI Key

IZXSKQGUVPSTIG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(CBr)O

Origin of Product

United States

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